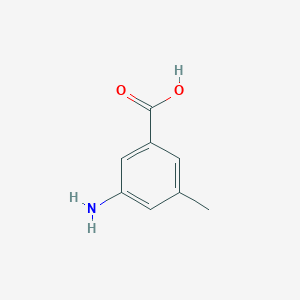

3-Amino-5-methylbenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBYBPGSAFKSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593447 | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-37-5 | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2305-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-methylbenzoic Acid (CAS: 2305-37-5)

This guide provides a comprehensive technical overview of 3-Amino-5-methylbenzoic acid, a pivotal building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. From fundamental properties to detailed experimental protocols, this document is structured to deliver expert insights and actionable methodologies.

Core Compound Dossier: this compound

This compound, registered under CAS number 2305-37-5, is an aromatic compound featuring both an amine and a carboxylic acid functional group on a toluene scaffold.[1][2] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.[1]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 2305-37-5 | [2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-3-methylbenzoic acid, 5-Amino-m-toluic acid | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 170-172 °C | [3] |

| Boiling Point (Predicted) | 353.6 °C | [4] |

| Solubility | Soluble in hot water, alcohols, and ether; slightly soluble in cold water. | [3] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

In case of contact:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 3-nitro-5-methylbenzoic acid.[3] This section provides a detailed, self-validating protocol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Nitro-5-methylbenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 3-nitro-5-methylbenzoic acid in a minimal amount of ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a pressurized system).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Analysis

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Protocol:

-

Solvent Selection: Based on solubility data, a mixed solvent system such as ethanol/water or dissolving in a minimal amount of hot water is effective.[3]

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled. Hot filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step.

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a robust method for assessing the purity of aminobenzoic acids. A reverse-phase method is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point.[3]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the eight unique carbon atoms in the structure.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its bifunctional nature, allowing for diverse chemical modifications.

Role as a Synthetic Intermediate

The amino and carboxylic acid groups serve as handles for creating a wide array of derivatives, such as amides and esters. This versatility is crucial for constructing libraries of compounds for structure-activity relationship (SAR) studies. Aminobenzoic acid derivatives are investigated for a range of therapeutic applications, including anticancer and antimicrobial agents.

Logical Flow in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a foundational chemical entity with significant utility in synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for the development of novel molecules with therapeutic potential. This guide provides the necessary technical information and protocols to enable researchers to confidently and effectively utilize this important compound in their work.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 3. 3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Section 1: Introduction and Compound Identification

An In-Depth Technical Guide to the Physical Properties of 3-Amino-5-methylbenzoic Acid

This compound, also known by its synonym 5-Amino-m-toluic acid, is an aromatic organic compound that incorporates a benzene ring substituted with a carboxylic acid, an amino group, and a methyl group.[1] This trifunctional structure makes it a valuable building block and intermediate in various fields of organic synthesis, including the development of pharmaceuticals and dyes.[1][2] Its physical properties are dictated by the interplay between the polar, hydrogen-bonding capabilities of the amino (-NH₂) and carboxylic acid (-COOH) groups, and the nonpolar nature of the aromatic ring and methyl (-CH₃) substituent.

This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed methodologies for their experimental determination. The protocols described are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 2305-37-5[1][2][3] |

| Molecular Formula | C₈H₉NO₂[1][2][3] |

| Molecular Weight | 151.16 g/mol [2][3] |

| Appearance | White to off-white crystalline solid[1][2] |

| Synonyms | 5-Amino-m-toluic acid, Benzoic acid, 3-amino-5-methyl-[1] |

Section 2: Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available literature and predicted data. Each property is explored in greater detail in the subsequent sections.

Table 2: Core Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | 183-184 °C[2] | A key indicator of purity. Another source reports 170-172 °C.[2] |

| Boiling Point | 353.6 ± 30.0 °C[2] | Predicted value. |

| Density | 1.254 ± 0.06 g/cm³[2] | Predicted value. |

| Solubility | Soluble in hot water, alcohols, ether; slightly soluble in cold water.[2] | |

| pKa | Not experimentally reported; estimated to be similar to 3-aminobenzoic acid (~4.7)[4][5][6] | The molecule is amphoteric. |

Section 3: Detailed Analysis and Experimental Determination

This section provides an in-depth look at the primary physical properties, explaining their significance and the standard laboratory protocols for their measurement.

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7][8][9] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity. The reported melting point for this compound is 183-184 °C.[2]

The capillary method is the most common technique for determining the melting point of a solid organic compound.[10] It involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 1-2 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).[8]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find a rough range.[8]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow the temperature of the sample and the thermometer to equilibrate.

-

Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ – T₂.

Causality Behind the Protocol: A slow heating rate (1-2 °C/min) is critical for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a lag and an erroneously high and broad melting point reading.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11] The solubility of this compound is a direct consequence of its molecular structure. The polar amino and carboxylic acid groups can form hydrogen bonds with polar solvents like water and alcohols, promoting dissolution.[1] Conversely, the aromatic ring and methyl group are nonpolar. This dual nature explains its reported solubility in hot water, alcohols, and ether, but only slight solubility in cold water.[2] The general principle of "like dissolves like" is a useful guide for predicting solubility.[12]

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[13] It involves agitating an excess of the solid with the solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the chosen solvent (e.g., distilled water, ethanol) in a sealed flask or vial. The presence of undissolved solid must be visible.[13]

-

Equilibration: Place the flask in a constant-temperature water bath or shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a sample from the clear supernatant liquid. It is critical to avoid aspirating any solid particles. This can be achieved by using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Analysis: Accurately dilute the collected sample with a suitable solvent. Determine the concentration of this compound in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility at that temperature, often expressed in g/L or mol/L.[11]

Trustworthiness of the Protocol: The continuous presence of excess solid throughout the equilibration phase is a self-validating control, confirming that the solution is indeed saturated.[13]

Sources

- 1. CAS 2305-37-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]

- 5. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]

- 6. global.oup.com [global.oup.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. westlab.com [westlab.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. education.com [education.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Authored by: Senior Application Scientist, Gemini Laboratories

An In-Depth Technical Guide to 3-Amino-5-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal aromatic amino acid derivative. Addressed to researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and significant applications. With a focus on scientific integrity, this guide offers field-proven insights and detailed protocols, underpinned by authoritative references to support key claims. Visualizations of its chemical structure and a representative synthesis workflow are provided to enhance understanding.

Introduction and Core Concepts

This compound, also known by synonyms such as 5-amino-3-methylbenzoic acid and 5-amino-m-toluic acid, is an organic compound with significant utility as a building block in various chemical syntheses.[1] Its structure, featuring a benzene ring substituted with amino (-NH2), methyl (-CH3), and carboxylic acid (-COOH) groups, imparts a unique combination of chemical reactivity. This trifunctional nature allows it to serve as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and photosensitive materials.[2] The presence of both an acidic carboxylic group and a basic amino group allows the molecule to exhibit zwitterionic properties in solution, influencing its solubility and reactivity.[1]

Chemical Structure and Identification

A precise understanding of the molecular architecture is fundamental to exploiting the reactivity of this compound. The compound consists of a benzoic acid scaffold with an amino group and a methyl group at the meta-positions relative to each other.

Structural Representation

The chemical structure can be represented in multiple ways, each offering a different level of detail.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and regulatory documentation, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2305-37-5 | [1][3] |

| Molecular Formula | C8H9NO2 | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| SMILES String | CC1=CC(=CC(=C1)N)C(=O)O | [3] |

| InChI Key | CWBYBPGSAFKSEJ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 170-172 °C | [2] |

| Solubility | Soluble in hot water, alcohols, and ether; slightly soluble in cold water | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

Synthesis Methodology

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-nitro-5-methylbenzoic acid. This transformation is a staple in organic synthesis, valued for its high yield and selectivity.

Experimental Protocol: Reduction of 3-Nitro-5-methylbenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Objective: To synthesize this compound via the catalytic hydrogenation of 3-nitro-5-methylbenzoic acid.

Materials:

-

3-Nitro-5-methylbenzoic acid

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-methylbenzoic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: A typical workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its amino and carboxylic acid functionalities allow for the formation of amide bonds, a common linkage in many drug molecules. Research has shown its utility in the development of compounds for treating conditions such as murine leukemia.[1] The broader class of aminobenzoic acids are recognized as crucial scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[6]

Organic Synthesis

Beyond pharmaceuticals, this compound is employed in the synthesis of dyes and photosensitive materials.[2] The amino group can be diazotized and coupled to form azo dyes, while the overall structure can be incorporated into polymers and other advanced materials.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of dust formation, use a suitable respirator.

-

Handling: Avoid contact with skin and eyes.[2] Do not ingest or inhale.[7] Ensure adequate ventilation in the work area.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as bases and oxidizing agents.[7]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

Conclusion

This compound is a chemical compound of significant interest due to its versatile trifunctional structure. Its role as a key intermediate in the synthesis of pharmaceuticals and other advanced materials is well-established. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Loba Chemie. (2016, May 25). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Axsyn. (n.d.). Benzoic acid,3-amino-5-methyl-, methyl ester. Retrieved from [Link]

-

Kumar, P. S., Dhanaraj, P., Obadiah, A., & Vasanthkumar, S. (2022). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, P. S., Dhanaraj, P., Obadiah, A., & Vasanthkumar, S. (2022). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Molecules. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Samsonowicz, M., Hrynaszkiewicz, T., Świrska, R. S., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 459-465. [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Rogova, T., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18196. [Link]

Sources

- 1. CAS 2305-37-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-Amino-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Amino-5-methylbenzoic acid is a bifunctional aromatic compound that serves as a highly versatile building block in modern synthetic chemistry. Possessing both a nucleophilic amine and a carboxylic acid on a substituted toluene scaffold, it offers two distinct points for chemical modification. This guide provides an in-depth examination of its core properties, validated synthesis and purification protocols, analytical characterization techniques, and its strategic applications, particularly within the pharmaceutical and life sciences sectors. The insights herein are designed to empower researchers to leverage this valuable intermediate with confidence and scientific rigor.

Fundamental Physicochemical Properties

A precise understanding of a molecule's intrinsic properties is the bedrock of successful experimental design, influencing everything from solvent selection to reaction kinetics and purification strategies. This compound is typically an off-white to light cream crystalline solid.[1][2] Its key physicochemical data are consolidated below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3][4] |

| Molecular Weight | 151.16 g/mol | [3][4][5] |

| CAS Number | 2305-37-5 | [1][3][6] |

| Melting Point | 183-184 °C | [4] |

| Boiling Point | 353.6 ± 30.0 °C (Predicted) | [4] |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) | [4] |

| Synonyms | 5-Amino-3-methylbenzoic acid, 5-Amino-m-toluic acid | [1][3] |

Synthesis and Purification Workflow

The most common and reliable route to this compound is through the chemical reduction of its nitro precursor, 3-nitro-5-methylbenzoic acid. This transformation is a foundational reaction in the synthesis of anilines. While various methods exist, including catalytic hydrogenation, the use of a metal/acid system like tin (Sn) in hydrochloric acid (HCl) is a classic, robust, and cost-effective laboratory-scale method.[4]

General Synthesis and Purification Logic

The overall process can be visualized as a three-stage workflow: synthesis, work-up/isolation, and final purification. Each stage is critical for obtaining a high-purity final product suitable for downstream applications.

Caption: Workflow for the synthesis and purification of this compound.

Protocol: Laboratory-Scale Synthesis via Sn/HCl Reduction

This protocol details a self-validating procedure where successful synthesis is confirmed by the isolation and subsequent characterization of the pure product.

Materials:

-

3-Nitro-5-methylbenzoic acid

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

5M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Separatory funnel, Büchner funnel, filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitro-5-methylbenzoic acid (1 equivalent) and granulated tin (2.5-3 equivalents).

-

Reduction: Slowly add concentrated HCl (5-7 equivalents) through the condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. After the initial exotherm subsides, heat the mixture at reflux for 2-4 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add 5M NaOH solution until the mixture is strongly basic (pH > 10). This step is crucial as it deprotonates the anilinium hydrochloride salt to the free amine and precipitates tin as tin(IV) hydroxide.

-

Isolation: Filter the basic slurry through a pad of celite using a Büchner funnel to remove the tin salts, washing the filter cake with water and ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or methanol) to afford pure this compound as a crystalline solid.

Expert Rationale:

-

Why Sn/HCl? This classic system is effective for nitro group reductions. Tin acts as the electron donor (reductant) in the acidic medium.

-

Why Basify? The product initially forms as a water-soluble anilinium hydrochloride salt. Basification is essential to generate the free, organic-soluble amine for extraction.

-

Why Recrystallize? This is the definitive step for purification. It exploits differences in solubility between the desired product and any remaining impurities, ensuring high purity essential for subsequent synthetic steps or biological assays.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow.

-

Spectroscopy:

-

¹H NMR (Nuclear Magnetic Resonance): Provides a structural fingerprint. Expect distinct signals for the aromatic protons, a singlet for the methyl protons, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: Confirms the carbon skeleton, showing signals for the eight unique carbon atoms, including the carboxylic acid carbonyl.

-

IR (Infrared) Spectroscopy: Identifies key functional groups. Look for characteristic stretches for N-H (amine), a broad O-H (carboxylic acid), and a strong C=O (carbonyl) absorption.

-

-

Chromatography:

-

HPLC (High-Performance Liquid Chromatography): The gold standard for purity assessment. A pure sample should yield a single major peak under appropriate conditions.

-

MS (Mass Spectrometry): Confirms the molecular weight. An exact mass measurement should correspond to the calculated value for C₈H₉NO₂ (Monoisotopic Mass: 151.0633 Da).[5]

-

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a synthetic intermediate. Its two functional groups can be addressed orthogonally or sequentially to build molecular complexity. This has made aminobenzoic acids in general, and their derivatives, crucial building blocks in medicinal chemistry.[7][8]

Strategic Role as a Molecular Scaffold

The amine and carboxylic acid handles allow for facile entry into several important classes of compounds relevant to drug development.

Caption: Synthetic utility of this compound as a building block.

-

Amide Coupling: The carboxylic acid is readily activated (e.g., with HATU or EDC) and coupled with a diverse range of amines to generate benzamide libraries.

-

N-Functionalization: The amine group can be acylated with acid chlorides or sulfonylated with sulfonyl chlorides to produce N-substituted derivatives, a common motif in bioactive molecules.

-

Late-Stage Functionalization: As a fragment in more complex molecules, the core aromatic ring can be a substrate for late-stage C-H activation strategies to rapidly generate analogues, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.[8]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[2][9][10]

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and bases.[9]

Conclusion

This compound is a foundational reagent for the synthesis of complex molecular architectures. Its molecular weight of 151.16 g/mol and well-defined physicochemical properties, combined with straightforward synthetic access and versatile reactivity, make it an indispensable tool for medicinal chemists and researchers. By following the robust protocols for its synthesis, characterization, and safe handling outlined in this guide, scientists can effectively utilize this compound to advance their research and development objectives.

References

-

PubChem, National Center for Biotechnology Information. This compound. Retrieved from [Link]

-

ChemBK. This compound. Retrieved from [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

Sources

- 1. CAS 2305-37-5: this compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of 3-Amino-5-methylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-methylbenzoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound that govern its solubility, presents estimated quantitative solubility data, and offers a detailed, field-proven protocol for experimental solubility determination. The guide emphasizes the causality behind experimental choices and provides a framework for understanding and predicting the solubility behavior of this and similar aromatic amino acid derivatives.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound, an aromatic amino acid derivative, is a versatile building block in organic synthesis, with applications in the development of pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in organic solvents is paramount for a multitude of applications, from reaction engineering and purification to formulation and drug delivery. Inconsistent or poorly characterized solubility can lead to significant challenges in process development, impacting yield, purity, and the overall efficiency of a synthetic route.

This guide aims to provide a deep, practical understanding of the factors influencing the solubility of this compound, moving beyond simple qualitative descriptions to offer a more quantitative and predictive framework.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key features are its aromatic ring, the amino group (-NH₂), the carboxylic acid group (-COOH), and the methyl group (-CH₃).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | 183-184 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| pKa (estimated) | pKa₁ (COOH) ≈ 4.1-4.3, pKa₂ (NH₃⁺) ≈ 4.6-4.8 |

The presence of both a basic amino group and an acidic carboxylic acid group means that this compound is an amphoteric molecule, capable of existing as a zwitterion in certain pH ranges. This dual functionality allows for significant modulation of its solubility in aqueous and protic organic solvents. The aromatic ring and the methyl group contribute to its lipophilicity, influencing its solubility in less polar organic solvents.

Quantitative Solubility Profile in Organic Solvents

Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Dielectric Constant (20°C) | Polarity | Estimated Solubility ( g/100 mL) | Rationale/Comments |

| Methanol | 32.7 | Polar Protic | > 5 | High, due to hydrogen bonding with both the amino and carboxylic acid groups.[4] |

| Ethanol | 24.5 | Polar Protic | > 3 | Good solubility, similar to methanol but slightly lower due to the increased hydrocarbon character of the solvent.[5][6] |

| Acetone | 20.7 | Polar Aprotic | ~1-3 | Moderate solubility. Acetone can act as a hydrogen bond acceptor for the carboxylic acid and amino groups.[1][7] |

| Ethyl Acetate | 6.0 | Moderately Polar | ~0.5-1.5 | Lower solubility due to reduced polarity and hydrogen bonding capability compared to alcohols and acetone. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | > 10 | High solubility is expected due to DMSO's strong hydrogen bond accepting and polar nature. |

| Toluene | 2.4 | Nonpolar | < 0.1 | Very low solubility is anticipated due to the significant polarity mismatch. |

| n-Hexane | 1.9 | Nonpolar | < 0.01 | Negligible solubility is expected. |

Disclaimer: The values presented in Table 2 are estimations based on the solubility of structurally related compounds and general principles of solubility. For precise applications, experimental verification is strongly recommended.

The Influence of pH on Solubility: A Tale of Two Functional Groups

The amphoteric nature of this compound makes its solubility highly dependent on the pH of the medium, particularly in protic solvents. The ionization state of the carboxylic acid and the amino group can be predicted using their respective pKa values.

-

pKa of the Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group in 3-aminobenzoic acid is approximately 4.78.[8] The methyl group at the 5-position is a weak electron-donating group, which is expected to slightly decrease the acidity of the carboxylic acid, leading to a slightly higher pKa. For comparison, the pKa of 3,5-dimethylbenzoic acid is 4.32.[9] Therefore, a reasonable estimate for the pKa of the carboxylic acid group in this compound is in the range of 4.1-4.3 .

-

pKa of the Protonated Amino Group (pKa₂): The pKa of the anilinium ion (the protonated form of aniline) is about 4.6. In 3-aminobenzoic acid, the pKa of the protonated amino group is around 4.55.[10] The methyl group's electron-donating effect will slightly increase the basicity of the amino group, resulting in a slightly higher pKa for its conjugate acid. We can estimate the pKa for the protonated amino group of this compound to be in the range of 4.6-4.8 .

At a pH below pKa₁ , the carboxylic acid will be predominantly protonated (-COOH) and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge and likely increased solubility in polar protic solvents.

At a pH between pKa₁ and pKa₂ , the molecule will exist primarily as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylic acid group (-COO⁻). The net charge is zero, and this is typically the point of minimum solubility (the isoelectric point).

At a pH above pKa₂ , both the carboxylic acid and the amino group will be in their basic forms (-COO⁻ and -NH₂), resulting in a net negative charge and increased solubility.

Figure 1: Relationship between pH and the ionization state and relative solubility of this compound.

Experimental Protocol: The Shake-Flask Method for Accurate Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is the gold standard, providing thermodynamic equilibrium solubility values.[11][12] The following protocol is a robust and self-validating system for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for sparingly soluble compounds. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample solutions into the HPLC.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the solubility in g/100 mL or other desired units.

-

Report the solubility value along with the solvent, temperature, and the analytical method used.

-

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion: A Foundation for Predictable and Scalable Chemistry

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its key physicochemical properties, utilizing estimated quantitative solubility data, and employing a robust experimental protocol, researchers can confidently and accurately work with this important chemical intermediate. The principles and methodologies outlined herein not only serve as a practical resource for handling this compound but also provide a foundational framework for approaching the solubility challenges of other complex organic molecules in drug discovery and chemical development.

References

-

3-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2022, October 16). 3-Aminobenzoic acid. Retrieved January 11, 2026, from [Link]

-

Xiao, Y., Chen, M., Guo, Z., et al. (2021). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data, 66(7), 2846-2854. [Link]

-

ACS Publications. (2016, February 18). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. ACS Figshare. [Link]

-

ACS Publications. (2016). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data. [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic acid. Retrieved January 11, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzocaine. Retrieved January 11, 2026, from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ChemBK. (2024, April 9). 3-Aminobenzoic acid ethyl ester. Retrieved January 11, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 11, 2026, from [Link]

-

Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(29), 5793-5801. [Link]

-

Xiao, Y., Chen, M., Guo, Z., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2846-2854. [Link]

-

Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?[Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved January 11, 2026, from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. Retrieved January 11, 2026, from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved January 11, 2026, from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063). Retrieved January 11, 2026, from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved January 11, 2026, from [Link]

-

Loba Chemie. (n.d.). 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-aminobenzoic acid [chemister.ru]

- 3. This compound | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]

- 9. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]

- 10. global.oup.com [global.oup.com]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

Introduction: The Significance of a Fundamental Physical Constant

An In-depth Technical Guide to the Melting Point of 3-Amino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₈H₉NO₂, is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals.[1] Like any crystalline solid, its melting point is a critical physical property. Far from being a mere number, the melting point is a sentinel of purity and a key parameter for identification.[2] A sharp, well-defined melting point is one of the oldest and most reliable indicators of a pure compound, while a depressed and broad melting range signals the presence of impurities.[3][4]

This guide provides a comprehensive examination of the melting point of this compound. We will delve into the reported values, the underlying physicochemical principles that govern its melting behavior, a detailed protocol for its accurate determination, and the critical role of sample purity.

Physicochemical Properties and Reported Data

The melting point of this compound is influenced by the strong intermolecular forces within its crystal lattice. The molecule possesses a carboxylic acid group (-COOH) and an amino group (-NH₂), both of which are capable of forming strong hydrogen bonds. These, in addition to van der Waals forces between the aromatic rings, create a stable crystalline structure that requires significant thermal energy to disrupt.

Reported melting point values for this compound show some variation, which can often be attributed to differences in sample purity or the specific experimental method employed.

Table 1: Reported Melting Point Values for this compound

| Melting Point Range (°C) | Solvent of Recrystallization | Source(s) |

| 170-172 | Not specified | ChemBK[1] |

| 183-184 | Benzene | ChemBK, Echemi[1][5] |

The discrepancy highlights the importance of noting the purification method, as the solvent used for recrystallization can influence the final purity and potentially the crystalline form (polymorphism) of the compound, leading to different melting points.

The Decisive Role of Purity: Understanding Melting Point Depression

The principle of melting point depression is fundamental to its use as a purity criterion. When an impurity is present in a crystalline solid, it disrupts the uniform crystal lattice structure. This disruption weakens the overall intermolecular forces holding the molecules together. Consequently, less energy is required to break down the lattice and transition the solid to a liquid, resulting in a lower melting point.

Furthermore, the melting process occurs over a wider temperature range. As the compound begins to melt, the impurity becomes more concentrated in the remaining solid, further depressing the melting point of the solid fraction. This process continues until the entire sample is molten, resulting in a broad melting range (e.g., 145-148°C) compared to the sharp range (e.g., 149.5-150°C) of a pure sample.[4]

Caption: Workflow for the experimental determination of melting point.

Synthesis, Purification, and Safety

Synthesis Context: this compound is commonly synthesized via the chemical reduction of 3-nitro-5-methylbenzoic acid. [1]This transformation of a nitro group to an amino group is a standard procedure in organic chemistry. Given that impurities from the starting material or side reactions can contaminate the final product, rigorous purification is essential.

Purification: The most common method for purifying solid organic compounds like this is recrystallization. The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The reported melting point of 183-184°C was for a sample recrystallized from benzene, indicating this is a suitable solvent for purification. [1][5] Safety Precautions: As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation. [6][7]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. [1][8]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder. [7]Avoid creating dust. Keep the container tightly closed when not in use. [6]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. [7]For eye contact, rinse cautiously with water for several minutes. [7]If inhaled, move the person to fresh air. [7]

Conclusion

The melting point of this compound is a key specification for its identity and purity, with reported values typically in the range of 170-184°C. The variation in these values underscores the critical importance of sample purity and standardized measurement techniques. For drug development professionals and researchers, an accurately determined, sharp melting point provides confidence in the quality of the material. The detailed capillary method protocol described herein serves as a self-validating system, ensuring that when performed correctly, the resulting data is both reliable and reproducible, upholding the standards of scientific integrity.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

This compound - Introduction. (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 7, 2026, from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 7, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. (2009, September 22). Thermo Fisher Scientific. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Amino-5-methylbenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the vast arsenal of building blocks available to the synthetic chemist, substituted aminobenzoic acids represent a privileged class of compounds, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties. This guide provides an in-depth technical overview of 3-Amino-5-methylbenzoic acid, a key intermediate with significant potential in the synthesis of pharmacologically active agents. We will delve into its synthesis, spectroscopic characterization, and explore its role as a foundational scaffold in the pursuit of new medicines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Introduction to this compound

This compound, systematically named according to IUPAC nomenclature, is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at the 3-position and a methyl group at the 5-position.[1] This substitution pattern imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2305-37-5 | PubChem[1] |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | 170-172 °C | ChemBK[3] |

| Solubility | Soluble in hot water, alcohols, and ether | ChemBK[3] |

The presence of both an acidic carboxylic acid group and a basic amino group allows for a range of chemical manipulations, including amidation, esterification, and N-alkylation, providing multiple avenues for diversification in library synthesis for structure-activity relationship (SAR) studies.[4]

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-nitro-5-methylbenzoic acid.[3] This transformation is typically achieved through catalytic hydrogenation, a robust and high-yielding reaction. The rationale behind this synthetic choice lies in the ready availability of the starting nitro compound and the clean, often quantitative, conversion to the desired amine.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the nitration of m-toluic acid, followed by the reduction of the nitro group.

Sources

A Technical Guide to Quantum Chemical Calculations for 3-Amino-5-methylbenzoic Acid in Drug Discovery

Executive Summary

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1][2] This guide offers a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on 3-Amino-5-methylbenzoic acid, a molecule of interest due to the prevalence of its structural motifs in medicinal chemistry.[3] By applying the principles of quantum mechanics, these calculations can elucidate the molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[4][5] This document details the theoretical underpinnings and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators, thereby providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Intersection of Quantum Chemistry and Drug Design

This compound (C₈H₉NO₂) is a substituted aromatic carboxylic acid.[6] Its structure, featuring an amino group, a methyl group, and a carboxylic acid on a benzene ring, represents a versatile scaffold found in numerous biologically active compounds.[3][7] Understanding the intrinsic properties of this molecule at a sub-atomic level is crucial for predicting its behavior in a biological system, its potential interactions with protein targets, and its susceptibility to metabolic processes.

Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in the post-candidate selection phase of drug development.[8] These methods move beyond the classical approximations of molecular mechanics to solve the Schrödinger equation (or its density-based equivalent), providing a detailed picture of electron distribution.[9] This allows for the precise calculation of molecular geometries, electronic properties like orbital energies, and the prediction of various spectra.[10][11] For a molecule like this compound, this translates into a deeper understanding of its reactivity, stability, and the specific sites responsible for intermolecular interactions—critical information for rational drug design.[12][13]

This guide will provide a self-contained protocol for conducting such an analysis, explaining not just the steps to be taken but the scientific rationale behind the choice of methods and parameters.

Theoretical & Computational Methodology

The selection of an appropriate theoretical model is the most critical decision in a computational study, representing a trade-off between accuracy and computational expense.

The Choice of Method: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[5][14] Unlike the more computationally demanding post-Hartree-Fock methods, DFT calculates the system's energy based on its electron density rather than its complex many-electron wavefunction.[9][15] This approach is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all ground-state properties of the system.[16]

While Hartree-Fock (HF) theory provides a foundational, mean-field approximation, it inherently neglects electron correlation, a crucial factor in describing chemical bonds accurately.[17][18][19] DFT methods account for electron correlation through the exchange-correlation functional, making them significantly more reliable for most applications in drug discovery.[14]

Selection of Functional and Basis Set

-

Functional (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in quantum chemistry because of its proven track record in reproducing experimental results for a vast range of organic molecules. It incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the accuracy of predicted properties like bond lengths and vibrational frequencies.

-

Basis Set (6-311++G(d,p)): The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this system.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing flexibility.

-

++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or potential for weak non-covalent interactions, all of which are relevant here.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort from their standard atomic forms, which is critical for describing chemical bonding accurately.

-

Computational Software

All calculations described herein will be performed using the Gaussian suite of programs, a versatile and powerful software package for electronic structure calculations.[20][21] Visualization and initial structure building can be accomplished with accompanying software such as GaussView .[22]

The Computational Workflow: A Validating Protocol

The following protocol outlines a self-validating workflow for the quantum chemical analysis of this compound.

Caption: A validated workflow for quantum chemical calculations.

Protocol Steps:

-

Initial Structure Preparation:

-

Launch GaussView or a similar molecular editor.

-

Construct the this compound molecule. Ensure correct atom types, bonds, and initial 3D conformation. The initial structure does not need to be perfect, as the optimization step will find the lowest energy conformation.

-

-

Geometry Optimization:

-

This is the most crucial step, where the program iteratively adjusts the molecular geometry to find the arrangement with the lowest possible potential energy.

-

Gaussian Input:

-

Explanation: The opt keyword triggers the geometry optimization. The calculation is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

-

Frequency Calculation & Verification:

-

This step must be performed on the optimized geometry from the previous step. It serves two critical purposes.[8]

-

Verification of Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, requiring re-optimization. This is the self-validating component of the protocol.

-

Thermochemical Data & Spectra: This calculation provides thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also generates the data needed to simulate the infrared (IR) spectrum.

-

Gaussian Input:

-

Explanation: freq requests the frequency calculation. geom=check and guess=read instruct Gaussian to use the geometry and wavefunction from the completed optimization run.

-

Analysis of Molecular Properties

Upon successful completion of the frequency calculation (with no imaginary frequencies), we can proceed to analyze the key properties relevant to drug discovery.

A. Optimized Structural Properties

The optimized geometry provides the most stable 3D structure of the isolated molecule. Key bond lengths and angles offer insights into the molecule's conformation and bonding characteristics.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C=O (carbonyl) | C-O | ~1.21 Å |

| C-O (hydroxyl) | C-O | ~1.35 Å |

| O-H (hydroxyl) | O-H | ~0.97 Å |

| C-N (amino) | C-N | ~1.40 Å |

| Aromatic C-C | C-C | ~1.39 - 1.41 Å |

| Bond Angles | ||

| O=C-O (carboxyl) | O-C-O | ~123° |

| C-C-N (amino) | C-C-N | ~120° |

| Dihedral Angle | ||

| O=C-O-H | O-C-O-H | ~0.0° or ~180.0° |

| (Note: These are typical values obtained from DFT calculations for such functional groups and may vary slightly based on the exact optimized structure.)[23][24] |

B. Electronic Properties: Reactivity and Interactions

The electronic properties are paramount for understanding how the molecule will interact with its biological environment.

Caption: The link between calculated electronic properties and drug design.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[25][26]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites of electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites of nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[27][28]

| Parameter | Calculated Value (eV) | Implication |

| E(HOMO) | Value from output | Electron-donating ability |

| E(LUMO) | Value from output | Electron-accepting ability |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Chemical reactivity and kinetic stability |

Visualizing the isosurfaces of the HOMO and LUMO reveals their spatial distribution. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the carboxylic acid group and the ring.

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[29][30] It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and drug-receptor binding.[31][32][33]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl group and the nitrogen of the amino group. These are sites that will attract positive charges (e.g., protons, metal ions, hydrogen bond donors).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the amino and hydroxyl groups. These are sites that will interact favorably with negative charges (e.g., hydrogen bond acceptors).

-

Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone and methyl group.

The MEP map provides a clear, intuitive guide to where the molecule is most likely to form non-covalent bonds with a protein target.

C. Spectroscopic Properties: Vibrational Analysis

The frequency calculation allows for the simulation of the molecule's infrared (IR) spectrum. This can be used to validate the calculation against experimental data or to predict the spectrum if it is unknown. Key vibrational modes serve as fingerprints for specific functional groups.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) (Unscaled) |

| O-H Stretch | Carboxylic Acid | ~3600-3700 |

| N-H Symmetric Stretch | Amino Group | ~3400-3500 |

| N-H Asymmetric Stretch | Amino Group | ~3500-3600 |

| C-H Aromatic Stretch | Benzene Ring | ~3000-3100 |

| C=O Carbonyl Stretch | Carboxylic Acid | ~1750-1800 |

| C-C Aromatic Stretch | Benzene Ring | ~1400-1600 |

Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation. They are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better comparison.[8][34][35]

Synthesis and Application in Drug Development

The true power of these calculations lies in their synthesis to guide drug design.[36]

-

Pharmacophore Modeling: The MEP map and HOMO/LUMO distributions directly inform the construction of pharmacophore models. The locations of hydrogen bond donors (blue MEP regions), acceptors (red MEP regions), and aromatic features are clearly defined.

-

QSAR Models: Calculated properties such as the HOMO-LUMO gap, dipole moment, and atomic charges can be used as quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular features with biological activity.[8][37]

-

Metabolic Stability: The HOMO distribution can indicate which parts of the molecule are most electron-rich and thus potentially susceptible to oxidative metabolism by cytochrome P450 enzymes.

-